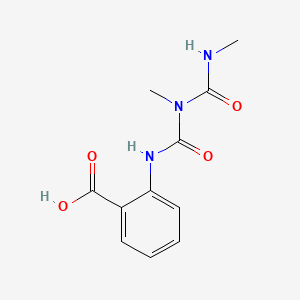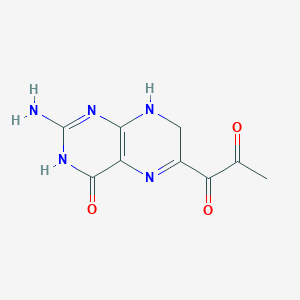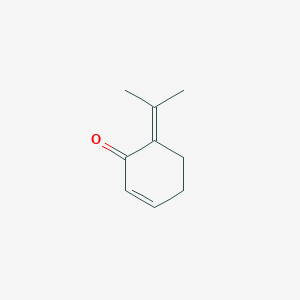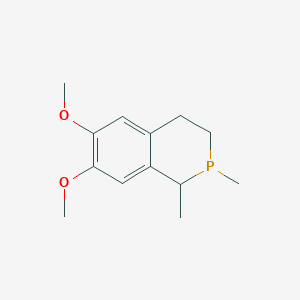
6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisophosphinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisophosphinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of methoxy groups at the 6th and 7th positions and methyl groups at the 1st and 2nd positions on the tetrahydroisophosphinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisophosphinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are often employed to construct the tetrahydroisoquinoline core . The reaction typically involves the use of diastereomeric morpholinone derivatives, which are further transformed into the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and characterization to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisophosphinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups or reduce the ring system.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation or nitration reactions can be carried out using halogenating agents or nitrating mixtures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives.
Scientific Research Applications
6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisophosphinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisophosphinoline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction or metabolic pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2,2-dimethyl-4-chromanone: This compound shares similar methoxy and methyl substitutions but differs in its core structure.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar functional groups but lacking the additional methyl groups at the 1st and 2nd positions.
Uniqueness
6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisophosphinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
75524-39-9 |
|---|---|
Molecular Formula |
C13H19O2P |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isophosphinoline |
InChI |
InChI=1S/C13H19O2P/c1-9-11-8-13(15-3)12(14-2)7-10(11)5-6-16(9)4/h7-9H,5-6H2,1-4H3 |
InChI Key |
MFNIXZGTYAWCMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCP1C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


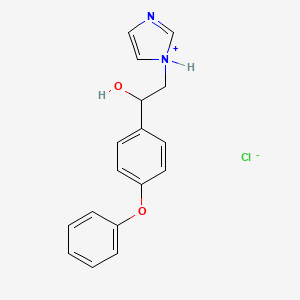
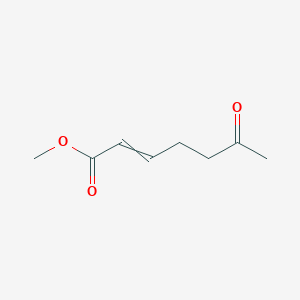
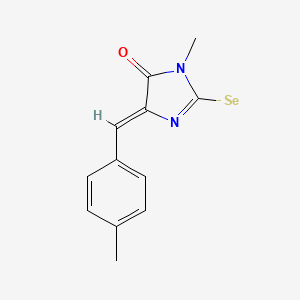
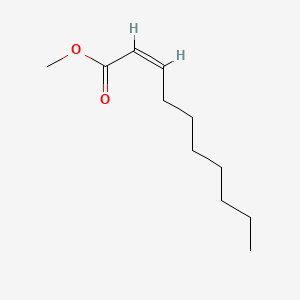

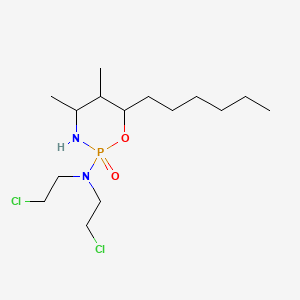
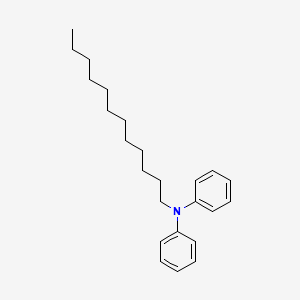
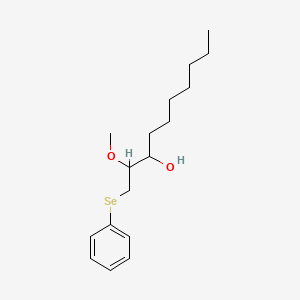
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
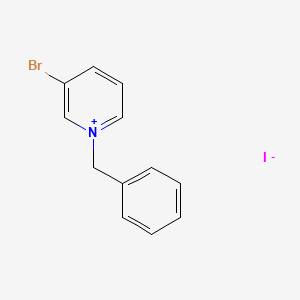
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
